molecular formula C15H15Cl2N3O3S B12195620 N-(2,4-dichlorophenyl)-2-[2-(morpholin-4-yl)-4-oxo-4,5-dihydro-1,3-thiazol-5-yl]acetamide

N-(2,4-dichlorophenyl)-2-[2-(morpholin-4-yl)-4-oxo-4,5-dihydro-1,3-thiazol-5-yl]acetamide

Cat. No.: B12195620
M. Wt: 388.3 g/mol
InChI Key: RSEQBJGWAACDEQ-UHFFFAOYSA-N
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Description

N-(2,4-dichlorophenyl)-2-[2-(morpholin-4-yl)-4-oxo-4,5-dihydro-1,3-thiazol-5-yl]acetamide is a heterocyclic compound featuring a 4,5-dihydro-1,3-thiazol-4-one core substituted with a morpholine moiety at position 2 and an acetamide group linked to a 2,4-dichlorophenyl ring. This structure combines electron-withdrawing (dichlorophenyl) and electron-donating (morpholine) groups, which may influence its physicochemical and biological properties.

Properties

Molecular Formula

C15H15Cl2N3O3S

Molecular Weight

388.3 g/mol

IUPAC Name

N-(2,4-dichlorophenyl)-2-(2-morpholin-4-yl-4-oxo-1,3-thiazol-5-yl)acetamide

InChI

InChI=1S/C15H15Cl2N3O3S/c16-9-1-2-11(10(17)7-9)18-13(21)8-12-14(22)19-15(24-12)20-3-5-23-6-4-20/h1-2,7,12H,3-6,8H2,(H,18,21)

InChI Key

RSEQBJGWAACDEQ-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=NC(=O)C(S2)CC(=O)NC3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dichlorophenyl)-2-[2-(morpholin-4-yl)-4-oxo-4,5-dihydro-1,3-thiazol-5-yl]acetamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and a haloketone.

    Attachment of the Morpholine Group: The morpholine group is introduced through a nucleophilic substitution reaction.

    Acylation: The final step involves the acylation of the thiazole derivative with 2,4-dichlorophenylacetyl chloride.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the morpholine ring.

    Reduction: Reduction reactions could target the carbonyl group in the thiazole ring.

    Substitution: The aromatic ring with chlorine substituents can undergo nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a sulfoxide or sulfone derivative, while reduction could produce an alcohol or amine derivative.

Scientific Research Applications

N-(2,4-dichlorophenyl)-2-[2-(morpholin-4-yl)-4-oxo-4,5-dihydro-1,3-thiazol-5-yl]acetamide exhibits notable biological activities:

Anti-inflammatory Effects:
Research indicates that this compound possesses significant anti-inflammatory properties. In vitro studies have shown that it can inhibit cyclooxygenase (COX) enzymes, specifically COX-2, which plays a crucial role in inflammation. The IC50 values for COX inhibition are comparable to established anti-inflammatory drugs such as celecoxib .

Antimicrobial Activity:
The compound has demonstrated antimicrobial efficacy against various pathogens. In vivo studies have indicated its potential in treating infections caused by resistant strains of bacteria.

Structure-Activity Relationship (SAR)

Understanding the SAR is vital for optimizing the biological activity of this compound:

  • Substituent Effects: The presence of electron-withdrawing groups on the thiazole ring enhances anti-inflammatory activity.
  • Morpholine Influence: The morpholine group improves solubility and bioavailability, critical for therapeutic efficacy.

Case Studies

Several case studies highlight the applications of this compound:

  • In Vivo Anti-inflammatory Studies:
    Research involving carrageenan-induced paw edema in rats demonstrated that the compound significantly reduced inflammation compared to control groups.
  • Antimicrobial Efficacy Trials:
    Studies showed that this compound exhibited potent activity against methicillin-resistant Staphylococcus aureus (MRSA), indicating its potential as an antibacterial agent .

Mechanism of Action

The mechanism of action of N-(2,4-dichlorophenyl)-2-[2-(morpholin-4-yl)-4-oxo-4,5-dihydro-1,3-thiazol-5-yl]acetamide would depend on its specific biological target. Generally, thiazole derivatives can interact with enzymes or receptors, modulating their activity. The compound may inhibit or activate specific pathways, leading to its observed effects.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison of Selected Analogues

Compound Name Substituents (Thiazole Position 2) Aryl Group (Acetamide) Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound Morpholin-4-yl 2,4-Dichlorophenyl C₁₅H₁₄Cl₂N₃O₃S 382.26* Morpholine enhances solubility; dichlorophenyl may increase lipophilicity.
N-(2,4-dichlorophenyl)-2-(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetamide -SH (Mercapto) 2,4-Dichlorophenyl C₁₁H₈Cl₂N₂O₂S₂ 335.23 Thiol group increases reactivity; potential for disulfide bond formation.
Les-2194 Chromeno-thiopyrano fused system 2,4-Dichlorophenyl C₂₂H₁₅Cl₂N₃O₃S₂ 504.40 Extended fused-ring system enhances planarity; potent anticancer activity.
N-(3-methoxyphenyl)-2-[2-(morpholin-4-yl)-4-oxo-4,5-dihydro-1,3-thiazol-5-yl]acetamide Morpholin-4-yl 3-Methoxyphenyl C₁₆H₁₈N₃O₄S 356.40 Methoxy group improves electron density; may alter metabolic stability.
N-[2-(4-nitrophenyl)-4-hydroxy-1,3-thiazol-5-yl]propanamide 4-Nitrophenyl Propanamide C₁₂H₁₂N₄O₄S 308.31 Nitro group enhances electrophilicity; moderate cytotoxicity.

*Calculated based on structural formula.

Physicochemical Properties

  • Tautomerism : Analogous to , the target compound may exist as a tautomeric mixture (e.g., thione-thiol forms), affecting NMR spectra and reactivity .
  • Solubility : Morpholine’s polarity likely improves aqueous solubility compared to mercapto or nitro-substituted analogs.
  • Stability : Dichlorophenyl groups may enhance metabolic stability but increase hepatic oxidation risks .

Biological Activity

N-(2,4-dichlorophenyl)-2-[2-(morpholin-4-yl)-4-oxo-4,5-dihydro-1,3-thiazol-5-yl]acetamide is a synthetic compound with notable biological activities. This article will explore its synthesis, biological effects, structure-activity relationships (SAR), and relevant case studies.

Molecular Formula: C15H15Cl2N3O3S
Molecular Weight: 388.27 g/mol
CAS Number: 1010916-54-7

The compound features a thiazole ring, a morpholine group, and dichlorophenyl moiety, contributing to its diverse biological activities.

Synthesis Overview

The synthesis of this compound typically involves several key steps:

  • Formation of the Thiazole Ring: This is achieved through a cyclization reaction involving thiourea derivatives and haloketones.
  • Attachment of the Morpholine Group: A nucleophilic substitution reaction introduces the morpholine moiety.
  • Acylation: The final step involves acylating the thiazole derivative with 2,4-dichlorophenylacetyl chloride.

These synthetic routes can be optimized for yield and purity using modern techniques such as continuous flow reactors and green chemistry principles .

Anti-inflammatory Effects

Research has indicated that derivatives of thiazole compounds exhibit significant anti-inflammatory properties. In particular:

  • Inhibition of COX Enzymes: Studies have shown that related compounds can inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory response. For instance, certain derivatives demonstrated IC50 values against COX-1 and COX-2 enzymes ranging from 19.45 μM to 42.1 μM .

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties. Thiazole derivatives have been associated with antibacterial activity against various pathogens:

  • Minimum Inhibitory Concentration (MIC): Some thiazole derivatives have shown MIC values as low as 3.125 μg/mL against Staphylococcus aureus .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:

  • Substituent Effects: The presence of electron-withdrawing groups on the thiazole ring enhances anti-inflammatory activity.
  • Morpholine Influence: The morpholine group contributes to improved solubility and bioavailability, which are essential for therapeutic efficacy .

Case Studies

  • In Vivo Studies on Anti-inflammatory Activity:
    • A study involving carrageenan-induced paw edema in rats demonstrated that certain thiazole derivatives significantly reduced inflammation compared to control groups treated with standard anti-inflammatory drugs like diclofenac .
  • Antimicrobial Efficacy:
    • In vitro studies reported that thiazole derivatives exhibited potent activity against both Gram-positive and Gram-negative bacteria, suggesting broad-spectrum antimicrobial potential .

Q & A

Q. What synthetic methodologies are recommended for preparing the thiazol-5-yl acetamide core of this compound?

The thiazol-5-yl acetamide core can be synthesized via Hantzsch cyclization, where α-chloroglycinate esters react with thioureas under catalyst-free conditions. For example, polysubstituted thiazoles are formed by reacting ethyl 2-chloro-2-propanamidoacetate with substituted thioureas in a nitrogen atmosphere, yielding intermediates with >75% efficiency . Precursors like 2-chloro-N-(2,4-dichlorophenyl)acetamide (a key intermediate) are synthesized by reacting 2,4-dichloroaniline with chloroacetyl chloride in dichloromethane with Na₂CO₃ as a base .

Q. How is the purity and structural integrity of this compound validated during synthesis?

Thin-layer chromatography (TLC) is routinely used to monitor reaction progress (e.g., using ethyl acetate/hexane eluents). Final purification is achieved via silica gel column chromatography (gradient elution with 0–8% MeOH in CH₂Cl₂) or recrystallization from ethyl acetate . Structural confirmation relies on ¹H/¹³C NMR, with characteristic peaks for the morpholine ring (δ 3.3–3.6 ppm, multiplet) and thiazol-4-one carbonyl (δ 168–170 ppm) .

Q. What in vitro biological screening models are suitable for initial activity assessment?

Thiazole derivatives are screened for antimicrobial activity using broth microdilution assays (e.g., against S. aureus and E. coli) and anticancer activity via MTT assays on cancer cell lines (e.g., HeLa, MCF-7). IC₅₀ values <10 µM warrant further mechanistic studies .

Advanced Research Questions

Q. How can computational methods optimize the synthesis route and predict tautomeric equilibria?

Quantum chemical calculations (e.g., DFT) and reaction path search algorithms (via ICReDD’s workflow) can predict energetically favorable reaction conditions and intermediates. For tautomerism, ¹H NMR combined with computational modeling (e.g., Gaussian) identifies dominant tautomers in solution. For example, morpholine-substituted thiazoles may exhibit keto-enol tautomerism, affecting reactivity and bioactivity .

Q. What strategies resolve crystallographic ambiguities in the morpholine-thiazole hybrid structure?

High-resolution X-ray crystallography (using SHELXL) resolves ambiguities in bond lengths and angles. For example, the morpholine ring’s chair conformation and thiazol-4-one planarity can be validated via residual density maps. Twinned data may require SHELXE for phase refinement .

Q. How do substituents on the dichlorophenyl ring influence pharmacokinetic properties?

Substituent effects are evaluated using Hammett σ constants and logP calculations. Chlorine atoms at the 2,4-positions enhance lipophilicity (logP ~3.2), improving membrane permeability. In vitro metabolic stability assays (e.g., liver microsomes) quantify CYP450-mediated degradation, guiding SAR optimization .

Data Contradiction Analysis

Q. How to address discrepancies between predicted and observed NMR chemical shifts?

Discrepancies often arise from solvent effects or dynamic tautomerism. For example, ¹H NMR of morpholine-thiazole hybrids may show split peaks due to slow exchange between tautomers. Variable-temperature NMR (VT-NMR) or deuterated solvents (e.g., DMSO-d₆) can suppress these effects .

Q. Why do biological activity results vary between similar thiazole derivatives?

Subtle structural changes (e.g., replacing morpholine with piperazine) alter hydrogen-bonding capacity and target binding. Molecular docking (AutoDock Vina) against proteins like EGFR (PDB: 1M17) identifies critical interactions (e.g., thiazole carbonyl with Lys721). Activity cliffs are rationalized via free-energy perturbation (FEP) simulations .

Methodological Tables

Table 1: Key NMR Assignments for Thiazol-5-yl Acetamide Derivatives

Proton/Groupδ (ppm)MultiplicityReference
Thiazol-4-one C=O168–170-
Morpholine CH₂3.3–3.6m
Dichlorophenyl CH7.1–7.4d (J=8.4 Hz)

Table 2: Reaction Optimization via ICReDD Workflow

ParameterTrial 1Trial 2 (Optimized)
SolventDMFCH₃CN
Temperature (°C)8060
Yield (%)5882

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